molecular formula C12H11F3N4 B5514200 3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine

3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine

Cat. No. B5514200
M. Wt: 268.24 g/mol
InChI Key: ZOTRHZKBKDREBL-FRKPEAEDSA-N
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Description

3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine, also known as TFMTA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of triazoles and has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. The purpose of

Scientific Research Applications

Applications in Organic Chemistry

The study of organic cations, such as N,N-Dimethyl-4-aminophenyl cation, provides insight into the electrophilic reactivity of nucleophiles. This research is crucial for understanding the behavior of complex organic molecules, including compounds like 3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine, in various chemical environments. The electrophilicity-nucleophilicity relations established through such studies are foundational for synthesizing new organic compounds and understanding their reactivity (Dichiarante, Fagnoni, & Albini, 2008).

Synthetic Chemistry and Catalysis

In the realm of synthetic chemistry, the design and synthesis of star-shaped compounds with 1,3,5-triazine cores demonstrate the versatility of triazine derivatives. These compounds exhibit interesting properties such as intramolecular charge transfer, which is significant for the development of new materials with potential applications in electronics and photonics. This research sheds light on the broader utility of triazine-based compounds, including those similar to 3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine, in advanced material sciences (Meier, Holst, & Oehlhof, 2003).

Novel Synthesis Methods

The development of efficient synthesis methods for complex molecules is crucial in organic chemistry. The four-component, one-pot synthesis of (E)-N-benzylidene-3-(benzylthio)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amines demonstrates innovative approaches to creating compounds with potential biological activity. This method highlights the possibilities for synthesizing derivatives of 3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine and exploring their applications in various fields, including medicinal chemistry (Jilloju, Shyam, Sanjeev, & Vedula, 2021).

Corrosion Inhibition Studies

The study of triazole Schiff bases as corrosion inhibitors on mild steel demonstrates the potential of triazine derivatives in industrial applications. By understanding the thermodynamic, electrochemical, and quantum chemical properties of these compounds, researchers can design more effective corrosion inhibitors, extending the life of metal structures and components. This research not only contributes to the field of materials science but also suggests potential industrial applications for compounds like 3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine in protecting metals from corrosion (Chaitra, Mohana, & Tandon, 2015).

properties

IUPAC Name

(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-[2-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4/c1-8-17-18-9(2)19(8)16-7-10-5-3-4-6-11(10)12(13,14)15/h3-7H,1-2H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTRHZKBKDREBL-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-N-{(E)-[2-(trifluoromethyl)phenyl]methylidene}amine

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